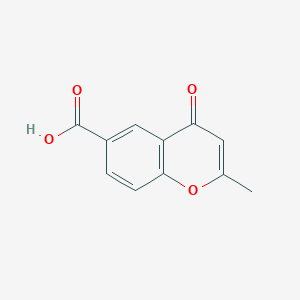

2-Methyl-4-oxo-4H-chromene-6-carboxylic acid

Description

Properties

Molecular Formula |

C11H8O4 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-methyl-4-oxochromene-6-carboxylic acid |

InChI |

InChI=1S/C11H8O4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-5H,1H3,(H,13,14) |

InChI Key |

IDGDHQDLGHEYEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

The synthesis of chromone derivatives, including this compound, traditionally involves the formation of the chromone nucleus followed by functionalization at specific positions.

One reported approach begins with the condensation of 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone or 2′-hydroxy-2-(methylsulfinyl)acetophenone with formaldehyde, followed by thermal elimination of the methylsulfinyl group to yield the chromone core. This method is preferred over the reduction of 4-oxo-4H-chromen-3-carbaldehyde with sodium borohydride due to higher yields and less complex purification requirements.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as a rapid and efficient method to prepare chromone-2-carboxylic acids, including derivatives like this compound. This method involves:

- Starting from 2′-hydroxyacetophenone derivatives.

- Reaction with ethyl oxalate and a base (commonly sodium methoxide).

- Subsequent hydrolysis with hydrochloric acid under microwave irradiation.

This two-step process significantly reduces reaction times and improves yields compared to classical methods.

Detailed Optimization Study of Microwave-Assisted Synthesis

A thorough optimization study was conducted to maximize the yield of 6-bromochromone-2-carboxylic acid, a close analogue of this compound, which informs the preparation of the target compound.

Reaction Parameters and Their Effects

| Parameter | Details | Observations |

|---|---|---|

| Base type and equivalents | Sodium ethoxide (EtONa), Sodium methoxide (NaOMe); 1-3 equiv | NaOMe (2 equiv) preferred due to better stability, cost, and fewer side products |

| Ethyl oxalate equivalents | 1-3 equiv | Increasing to 3 equiv improved yield |

| Solvent | Ethanol, Methanol, Isopropanol, Dioxane | Dioxane gave the highest yield (up to 68%) |

| Temperature | 120°C to 140°C | 120°C optimal; higher temperature decreased yield |

| Reaction time | 10-40 min (step 1), 10-50 min (step 2) | 20 min step 1 and 40 min hydrolysis (step 2) optimal |

| Acid concentration | HCl 1 M to 6 M | 6 M HCl improved hydrolysis yield |

Yield Progression Table

| Entry | Base (Equiv) | Ethyl Oxalate (Equiv) | Solvent | Temp (°C) | Time Step 1 (min) | HCl (M) | Time Step 2 (min) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | EtONa (1) | 1 | EtOH | 120 | 10 | 1 | 10 | 14 |

| 2 | MeONa (1) | 1 | MeOH | 120 | 10 | 1 | 10 | 15 |

| 6 | MeONa (2) | 3 | MeOH | 120 | 10 | 1 | 10 | 21 |

| 8 | MeONa (2) | 3 | MeOH | 120 | 10 | 6 | 10 | 30 |

| 13 | MeONa (2) | 3 | Dioxane | 120 | 20 | 6 | 10 | 68 |

| 15 | MeONa (2) | 3 | Dioxane | 120 | 20 | 6 | 40 | 87 |

Table 1: Optimization of microwave-assisted synthesis parameters for chromone-2-carboxylic acid derivatives.

Substrate Scope and Versatility

The optimized microwave-assisted method was applied to various 2′-hydroxyacetophenone derivatives with different substituents to synthesize a range of chromone-2-carboxylic acids. Yields ranged from 54% to 93%, demonstrating the method’s versatility and applicability to analogues of this compound.

Alternative Preparation via Intermediate Formation

Another preparation route involves the synthesis of intermediates such as 3-(hydroxymethyl)-4H-chromen-4-one, which is then reacted with chloroacetyl chloride in dry benzene under anhydrous conditions to form chromone derivatives. This reaction is typically followed by purification through recrystallization and characterization by IR, NMR, and mass spectrometry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-oxo-4H-chromene-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-Methyl-4-oxo-4H-chromene-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological studies.

Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-chromene-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, its antimicrobial activity is linked to the disruption of bacterial cell walls and inhibition of essential enzymes .

Comparison with Similar Compounds

Key Observations :

- Substituent positions significantly alter physical properties. For example, the 6-methyl isomer (6-Me, 2-COOH) exhibits a high decomposition temperature (>279°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid .

- Introduction of sulfonamide groups (e.g., in 7-methyl-4-oxo-2-carboxamide derivatives) increases melting points (e.g., 309–311°C) due to enhanced crystallinity and hydrogen-bonding networks .

Spectral and Physicochemical Properties

NMR Data Comparison:

- 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid :

- 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid :

The methyl group at position 6 (vs. 2) shifts aromatic proton resonances due to altered electron density and ring strain. Carboxylic acid groups consistently appear downfield (~δ 163–167 ppm in $ ^{13}C $-NMR) .

Solubility and Stability:

- Carboxylic acid derivatives generally exhibit higher aqueous solubility compared to ester or amide counterparts, facilitating biological testing .

Biological Activity

2-Methyl-4-oxo-4H-chromene-6-carboxylic acid, a member of the chromene family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structure, which includes a methyl group at the 2-position and a carboxylic acid at the 6-position. Its potential therapeutic applications are attributed to its interactions with various biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 204.18 g/mol. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions contribute to its diverse biological activities.

Biological Activities

Research has demonstrated that this compound possesses several significant biological properties:

- Antihistaminic Activity : Studies have shown that derivatives of chromene compounds exhibit antihistaminic effects by inhibiting histamine-induced contractions in isolated guinea pig ileum . This suggests potential applications in treating allergic conditions.

- Bronchodilatory Effects : Some compounds within this class have been evaluated for their ability to provide protection against histamine-induced bronchoconstriction, indicating potential use in asthma management .

- Antioxidant Properties : The compound has been investigated for its capacity to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as cholinesterases and cyclooxygenases, which are implicated in inflammatory responses and neurotransmission .

- Receptor Interaction : It has been suggested that the compound can bind to histamine receptors, modulating their activity and leading to therapeutic effects in allergic responses .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of related chromene derivatives:

- In Vitro Antihistaminic Activity : A study synthesized various chromone derivatives and evaluated their effects on histamine-induced contractions. The results indicated that specific substitutions at the 6-position enhanced antihistaminic activity significantly .

- Bronchodilatory Effects : Research demonstrated that certain derivatives offered significant protection against bronchoconstriction induced by histamine in guinea pigs, suggesting their potential as bronchodilators .

- Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals using DPPH assays, revealing promising antioxidant activities that could be beneficial in preventing oxidative damage in cells .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:

| Compound | Antihistaminic Activity | Bronchodilatory Effects | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|---|

| This compound | Significant | Moderate | High | Moderate |

| Related Chromone Derivative A | Moderate | Significant | Moderate | Low |

| Related Chromone Derivative B | High | Low | High | Significant |

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-oxo-4H-chromene-6-carboxylic acid, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via condensation reactions involving substituted chromones or coumarins. For example:

- Route 1: Condensation of 4-hydroxycoumarin derivatives with hexamethylenetetramine under acidic catalysis (e.g., glacial acetic acid) in dimethylformamide (DMF), followed by reflux and crystallization .

- Route 2: Use of Meldrum’s acid with substituted benzaldehydes in ethanol, catalyzed by piperidine and acetic acid under argon, yielding ~90% purity after recrystallization .

Optimization Tips: - Adjust reaction time and temperature to minimize byproducts (e.g., over-oxidation).

- Monitor pH in aqueous conditions to prevent hydrolysis of the carboxylic acid group.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR (¹H/¹³C): Essential for confirming substitution patterns and regiochemistry. For example, the aldehyde proton in related chromene-3-carbaldehydes appears at δ 9.8–10.2 ppm .

- IR Spectroscopy: Key peaks include C=O stretches (~1700–1750 cm⁻¹ for the lactone and carboxylic acid) and O–H stretches (~2500–3300 cm⁻¹) .

- X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for structurally similar chromene derivatives (e.g., triclinic crystal system with Z=2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives of this compound?

Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Purification: Use column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization from mixed solvents (e.g., AcOEt-hexane) .

- Cross-Validation: Compare data across multiple techniques (e.g., NMR with X-ray structures) to confirm assignments. For instance, crystal structure analysis of 6-chloro-7-methyl-4-oxo-chromene derivatives resolved ambiguities in substituent positioning .

Q. What computational methods are suitable for predicting the reactivity and biological activity of this compound?

Answer:

- DFT Calculations: Model electrophilic/nucleophilic sites using Fukui indices. For example, the aldehyde group in chromene-3-carbaldehydes is highly electrophilic, guiding derivatization strategies .

- Molecular Docking: Predict interactions with biological targets (e.g., anti-cancer activity via binding to tubulin or kinases) using software like AutoDock Vina .

Q. How can byproducts from derivatization reactions (e.g., esterification or amidation) be systematically identified and minimized?

Answer:

- Byproduct Analysis: Use LC-MS or HPLC to detect intermediates (e.g., unreacted starting materials or hydrolyzed esters).

- Reaction Design: Introduce protecting groups for the carboxylic acid moiety during amidation. For example, use trimethylsilyl chloride (TMSCl) to temporarily block the acid group .

Q. What are the best practices for handling hazardous intermediates during synthesis (e.g., phosphoryl oxychloride)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.